molecular formula C18H15F3N4O3 B11480890 N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11480890
M. Wt: 392.3 g/mol
InChI Key: UARDRXJJOMMLET-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide (let’s call it Compound X ) is a fascinating chemical entity Its complex structure combines an imidazolidinone core with a pyridine carboxamide moiety

    Chemical Formula: CHFNO

    Molecular Weight: 402.36 g/mol

Preparation Methods

Synthetic Routes: Compound X can be synthesized through several routes. One common method involves the condensation of 3,4-dimethylbenzoyl chloride with 2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-ylamine, followed by cyclization with pyridine-3-carboxylic acid. The reaction proceeds under carefully controlled conditions to yield Compound X.

Industrial Production: In industry, Compound X is produced on a larger scale using continuous-flow processes. These methods enhance efficiency and minimize waste.

Chemical Reactions Analysis

Reactivity: Compound X exhibits interesting reactivity due to its functional groups. It undergoes various reactions, including:

    Oxidation: Oxidative processes can modify the imidazolidinone ring.

    Reduction: Reduction of the carbonyl groups may lead to novel derivatives.

    Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide (MnO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Sodium hydroxide (NaOH), alkyl halides

Major Products: The oxidation of Compound X yields imidazolidinone derivatives, while reduction leads to amine-containing compounds. Substitution reactions result in various substituted pyridine derivatives.

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Investigating its interactions with enzymes and receptors.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in materials science and catalysis.

Mechanism of Action

Compound X’s mechanism of action involves binding to specific molecular targets. It modulates pathways related to inflammation, cell signaling, or metabolic processes. Further studies are ongoing to elucidate its precise effects.

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O3/c1-10-5-6-13(8-11(10)2)25-15(27)17(18(19,20)21,24-16(25)28)23-14(26)12-4-3-7-22-9-12/h3-9H,1-2H3,(H,23,26)(H,24,28)

InChI Key

UARDRXJJOMMLET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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